2-Methoxycarbonyl-4-thiocyanopyrrole

Description

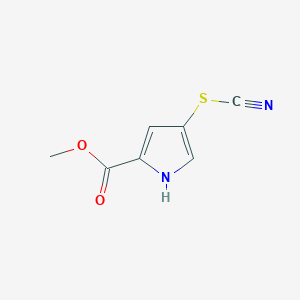

2-Methoxycarbonyl-4-thiocyanopyrrole is a heterocyclic compound featuring a pyrrole core substituted with a methoxycarbonyl group at position 2 and a thiocyanate (SCN) group at position 3. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity pathways. The methoxycarbonyl group (CO₂Me) acts as an electron-withdrawing substituent, modulating the electronic properties of the pyrrole ring, while the thiocyanate group serves as a versatile leaving group or precursor for further functionalization.

Properties

Molecular Formula |

C7H6N2O2S |

|---|---|

Molecular Weight |

182.20 g/mol |

IUPAC Name |

methyl 4-thiocyanato-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)6-2-5(3-9-6)12-4-8/h2-3,9H,1H3 |

InChI Key |

CNMOOFWVYOUBHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN1)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Methoxycarbonyl-4-thiocyanopyrrole can be contextualized by comparing it to related pyrrole derivatives. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Pyrrole Derivatives

Key Differences and Implications

Substituent Position and Electronic Effects The 2-CO₂Me/4-SCN substitution in the target compound contrasts with 2-CO₂Et/2-C(S)NH₂ in ’s analogs. The thiocyanate group (SCN) at position 4 enhances electrophilicity at this site, favoring nucleophilic substitution (e.g., with amines or thiols), whereas thiocarboxamide derivatives (C(S)NH₂) undergo hydrolysis or oxidation . The methoxycarbonyl group (vs.

Reactivity Pathways

- Thiocyanate vs. Thiocarboxamide : SCN groups are superior leaving groups compared to C(S)NH₂, enabling efficient displacement reactions. For example, SCN may participate in cycloadditions or act as a precursor for sulfhydryl (-SH) groups, whereas thiocarboxamides are prone to hydrolysis (e.g., yielding carboxamides) .

- Oxidation Behavior : Thiocarboxamides form S-oxides (e.g., III in ), but thiocyanates are less likely to undergo similar oxidation, instead favoring substitution or elimination.

Biological and Pharmacological Relevance

- While and highlight pyrrole/thiophene hybrids for biological activity (e.g., kinase inhibition), the thiocyanate group in the target compound may confer distinct bioactivity, such as antimicrobial or anti-inflammatory properties, though direct studies are absent in the provided evidence.

Synthetic Versatility

- The target compound’s dual functionality allows orthogonal reactivity: the CO₂Me group can undergo ester hydrolysis or amidation, while the SCN group enables cross-coupling or cyclization. This contrasts with ’s derivatives, which focus on annulation reactions (e.g., forming bicyclic thioamides) .

Research Findings and Limitations

- However, methods from analogous compounds (e.g., isothiocyanate reactions with pyrrole ) suggest viable pathways.

- Functional Group Interplay : The electronic interplay between CO₂Me and SCN warrants computational or experimental studies to optimize reactivity for applications in medicinal chemistry or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.